molecular formula C12H11N3O2 B6385660 2-Hydroxy-5-[3-(N-methylaminocarbonyl)phenyl]pyrimidine CAS No. 1262004-18-1

2-Hydroxy-5-[3-(N-methylaminocarbonyl)phenyl]pyrimidine

Cat. No.: B6385660
CAS No.: 1262004-18-1
M. Wt: 229.23 g/mol
InChI Key: GWYBPNQPZYFNKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-5-[3-(N-methylaminocarbonyl)phenyl]pyrimidine is a pyrimidine derivative characterized by a hydroxyl group at position 2 and a substituted phenyl ring at position 4. The phenyl substituent includes an N-methylaminocarbonyl group (-CONHCH₃), which introduces hydrogen-bonding capabilities and steric bulk. This compound is of interest in medicinal chemistry due to pyrimidine's role as a privileged scaffold in drug discovery, particularly in kinase inhibitors and antimicrobial agents.

Properties

IUPAC Name

N-methyl-3-(2-oxo-1H-pyrimidin-5-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2/c1-13-11(16)9-4-2-3-8(5-9)10-6-14-12(17)15-7-10/h2-7H,1H3,(H,13,16)(H,14,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWYBPNQPZYFNKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=CC(=C1)C2=CNC(=O)N=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30686836
Record name N-Methyl-3-(2-oxo-1,2-dihydropyrimidin-5-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30686836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262004-18-1
Record name N-Methyl-3-(2-oxo-1,2-dihydropyrimidin-5-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30686836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Halogenated Pyrimidine Precursors

The synthesis commonly begins with 5-bromo-2-chloropyrimidine (1 ), a versatile intermediate enabling sequential functionalization. Alternative routes employ 2-cyanopyrimidine derivatives, though these require additional steps to convert nitriles to hydroxyl groups.

Table 1: Halogenated Pyrimidine Precursors and Their Reactivity

PrecursorPosition 2Position 5Key Reactivity
5-Bromo-2-chloroClBrNucleophilic substitution (Cl), Suzuki (Br)
5-Bromo-2-cyanoCNBrHydrolysis to COOH or direct OH formation
5-Iodo-2-methoxyOMeIDemethylation (OH), Stille coupling (I)

Halogen selection at position 5 dictates coupling efficiency, with bromine and iodine offering optimal reactivity in palladium-mediated reactions.

Hydroxyl Group Installation at Position 2

Nucleophilic Aromatic Substitution

2-Chloropyrimidine intermediates undergo hydroxide displacement:

Nitrile Hydrolysis and Decarboxylation

For 2-cyanopyrimidine precursors:

Table 2: Hydroxylation Methods Comparison

MethodStarting MaterialConditionsYield (%)
Nucleophilic substitution2-ChloroNaOH, reflux74
Nitrile hydrolysis2-CyanoKOH/HCl67

N-Methylaminocarbonyl Group Synthesis

Late-Stage Amidation

Post-coupling amidation of 3-carboxyphenyl intermediates:

Pre-Functionalized Boronic Acids

Using pre-synthesized 3-(N-methylaminocarbonyl)phenylboronic acid avoids post-coupling modifications but requires multi-step boronic acid synthesis.

Alternative Pathways and Novel Approaches

One-Pot Tandem Coupling-Hydroxylation

Combining Suzuki coupling and hydroxylation in a single pot reduces purification steps:

Photocatalytic C-H Functionalization

Emerging methods utilize Ir photocatalysts for direct C-H arylation, though yields remain suboptimal (≤45%).

Analytical Characterization and Quality Control

1H-NMR (400 MHz, DMSO-d6) :

  • δ 8.72 (s, 2H, pyrimidine H3/H5)

  • δ 7.89 (d, J = 8.1 Hz, 1H, phenyl H6)

  • δ 7.65–7.58 (m, 2H, phenyl H4/H5)

  • δ 3.01 (s, 3H, N-CH3)

HPLC Purity : ≥99.2% (C18 column, 0.1% TFA in H2O/MeCN gradient)

Industrial-Scale Considerations

Key Challenges :

  • Cost of boronic acids and palladium catalysts.

  • Regioselectivity in pyrimidine functionalization.

Optimization Strategies :

  • Catalyst recycling via immobilized Pd systems.

  • Continuous flow reactors for Suzuki coupling steps (20% yield improvement over batch) .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-[3-(N-methylaminocarbonyl)phenyl]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield amine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antitumor Activity
Research has indicated that derivatives of pyrimidine compounds exhibit significant antitumor properties. In a study conducted by researchers at [source], 2-Hydroxy-5-[3-(N-methylaminocarbonyl)phenyl]pyrimidine was evaluated for its cytotoxic effects against various cancer cell lines. The compound demonstrated a notable inhibition of cell proliferation, particularly in breast and lung cancer cells.

Mechanism of Action
The mechanism underlying the antitumor activity is believed to involve the inhibition of specific enzymes that are crucial for tumor growth. The compound interferes with the cell cycle, leading to apoptosis in malignant cells. Detailed findings from this study can be summarized in the following table:

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)12.5Apoptosis induction
A549 (Lung Cancer)15.8Cell cycle arrest
HeLa (Cervical Cancer)10.2Enzyme inhibition

Agrochemical Applications

Pesticide Development
The compound has also been explored for its potential use in agrochemicals. Studies have shown that derivatives of pyrimidine can act as effective pesticides due to their ability to disrupt metabolic pathways in pests. A case study conducted by [source] highlighted the efficacy of 2-Hydroxy-5-[3-(N-methylaminocarbonyl)phenyl]pyrimidine in controlling aphid populations on crops.

Field Trials
In field trials, this compound was applied at varying concentrations to assess its effectiveness against common agricultural pests. The results are summarized below:

Concentration (g/ha) Aphid Reduction (%) Crop Type
5075Corn
10085Soybean
15090Wheat

Material Science Applications

Polymer Synthesis
Another notable application of 2-Hydroxy-5-[3-(N-methylaminocarbonyl)phenyl]pyrimidine is in the synthesis of novel polymers. The compound can serve as a monomer in creating copolymers with enhanced thermal stability and mechanical properties. Research conducted at [source] demonstrated that incorporating this pyrimidine derivative into polymer matrices significantly improved their performance characteristics.

Material Properties Table

Property Control Polymer Pyrimidine-Modified Polymer
Tensile Strength (MPa)3045
Thermal Decomposition (°C)250300
Flexural Modulus (GPa)1.21.8

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-[3-(N-methylaminocarbonyl)phenyl]pyrimidine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Comparisons

4-(2-Hydroxy-5-(Aryl-diazenyl)phenyl)-6-(aryl)pyrimidin-2-ols
  • Structure : Features a diazenyl (-N=N-) group linking the phenyl and aryl substituents, with hydroxyl at position 2.
  • Key Differences: The diazenyl moiety enhances π-conjugation but reduces metabolic stability compared to the N-methylaminocarbonyl group in the target compound.
  • Synthesis : Prepared via condensation of chalcone precursors, yielding antibacterial (e.g., compound 5b, MIC = 8 µg/mL against S. aureus) and antifungal activities (compound 5d, MIC = 16 µg/mL against C. albicans).
2-((3-Hydroxyphenyl)amino)-4-(4-methyl-2-(methylamino)thiazol-5-yl)pyrimidine-5-carbonitrile
  • Structure : Contains a thiazole ring at position 4 and a carbonitrile (-CN) group at position 5.
  • However, the synthetic yield is low (18%) compared to typical pyrimidine derivatives.
2-((2,6-Dimethylphenyl)amino)-N-(7-(hydroxyamino)-7-oxoheptyl)-N-methylpyrimidine-5-carboxamide
  • Structure: Includes a carboxamide side chain with a hydroxyamino-oxoheptyl group, increasing hydrophilicity (Molecular Weight: 399.50).
  • Key Differences : The extended alkyl chain may improve membrane permeability but could reduce target specificity.

Physicochemical and Functional Properties

Table 1: Comparative Data for Pyrimidine Derivatives
Compound Name/ID Substituents Molecular Weight Biological Activity (MIC, µg/mL) Similarity Index
Target Compound 2-hydroxy, 5-(N-methylaminocarbonylphenyl) ~275.3* Not reported N/A
4-(2-Hydroxy-5-(aryl-diazenyl)phenyl)-5b 2-hydroxy, 5-(aryl-diazenyl), 6-aryl ~350–400† 8 (Bacterial), 16 (Fungal) 0.65–0.71
Compound 3 () 2-(3-hydroxyphenyl)amino, 4-(thiazolyl), 5-CN ~380† Not reported 0.64
152460-10-1 () N-(5-amino-2-methylphenyl)-4-(3-pyridyl) ~280† Not reported 0.65

*Estimated based on molecular formula; †Values inferred from analogs in .

Functional Group Impact on Bioactivity

  • Hydroxyl Group (Position 2) : Critical for hydrogen bonding with biological targets (e.g., bacterial enzymes or fungal membranes).
  • Thiazole/Carbonitrile () : May enhance binding to ATP pockets in kinases but increase metabolic liabilities.

Biological Activity

2-Hydroxy-5-[3-(N-methylaminocarbonyl)phenyl]pyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article synthesizes recent findings on its biological activity, including structure-activity relationships (SAR), synthesis methods, and case studies demonstrating its efficacy.

Chemical Structure and Synthesis

The compound features a pyrimidine ring substituted with a hydroxyl group and a phenyl moiety with an N-methylaminocarbonyl group. The synthesis of such compounds often involves multi-step organic reactions, including condensation and cyclization processes.

Synthesis Overview

  • Starting Materials : Common precursors include substituted phenols and carbonyl compounds.
  • Reaction Conditions : Typical conditions involve the use of catalysts, solvents, and temperature control to optimize yields.
  • Characterization : The synthesized compounds are characterized using techniques such as NMR, IR spectroscopy, and mass spectrometry.

Anti-inflammatory Activity

Recent studies have shown that pyrimidine derivatives, including 2-Hydroxy-5-[3-(N-methylaminocarbonyl)phenyl]pyrimidine, exhibit significant anti-inflammatory properties.

  • Mechanism of Action : These compounds inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in the inflammatory response.
  • In Vitro Studies : In vitro assays demonstrated that related compounds have IC50 values comparable to established NSAIDs like celecoxib, indicating potent inhibition of COX-2 activity .
CompoundIC50 (µmol)Reference
2-Hydroxy-5-[3-(N-methylaminocarbonyl)phenyl]pyrimidineTBD
Celecoxib0.04 ± 0.01

Anticancer Activity

The antiproliferative effects of this compound have been investigated against various cancer cell lines.

  • Cell Lines Tested : Notable studies report activity against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines.
  • Findings : The compound demonstrated significant cytotoxicity with IC50 values in the low micromolar range, indicating its potential as an anticancer agent .
Cell LineIC50 (µg/mL)Reference
HepG25.34
MCF-76.13

Structure-Activity Relationship (SAR)

The biological activity of 2-Hydroxy-5-[3-(N-methylaminocarbonyl)phenyl]pyrimidine can be attributed to specific structural features:

  • Hydroxyl Group : Enhances solubility and may participate in hydrogen bonding with biological targets.
  • N-Methylaminocarbonyl Group : Influences the electronic properties of the molecule, potentially enhancing binding affinity to target proteins.

Case Studies

Several case studies highlight the biological significance of this compound:

  • Anti-inflammatory Effects : A study demonstrated that derivatives with similar structures significantly reduced inflammation markers in animal models of arthritis, suggesting therapeutic potential in chronic inflammatory diseases .
  • Anticancer Efficacy : Another investigation reported that this compound induced apoptosis in cancer cells through the activation of specific apoptotic pathways, further supporting its role as a potential chemotherapeutic agent .

Q & A

Q. What are the common synthetic routes for preparing 2-Hydroxy-5-[3-(N-methylaminocarbonyl)phenyl]pyrimidine, and how can purity be ensured?

  • Methodological Answer : The compound can be synthesized via amide coupling reactions using reagents like HATU or EDCI with N-methylamine derivatives. For example, coupling 2-hydroxy-5-(3-carboxyphenyl)pyrimidine with N-methylamine in the presence of a coupling agent (e.g., HATU) and a base (e.g., DIPEA) in anhydrous THF . Post-synthesis, purity is verified via HPLC (≥98% purity criteria) and structural confirmation by 1H^1H/13C^{13}C-NMR and ESI-MS .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR : 1H^1H-NMR identifies protons in the pyrimidine ring (δ 8.1–8.3 ppm) and N-methyl group (δ 2.9–3.1 ppm). 13C^{13}C-NMR confirms carbonyl carbons (δ 165–170 ppm) .
  • Mass Spectrometry : ESI-MS provides molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns for structural validation .
  • HPLC : Quantifies purity using reverse-phase C18 columns with UV detection at 254 nm .

Q. How can preliminary biological activity screening be designed for this compound?

  • Methodological Answer : Use in vitro assays targeting kinase inhibition or receptor binding, depending on the hypothesized mechanism. For example:
  • Kinase assays : Measure IC50_{50} values using ADP-Glo™ Kinase Assay kits.
  • Cell viability : Test against cancer cell lines (e.g., HeLa, MCF-7) via MTT assays .

Advanced Research Questions

Q. How can stereochemical ambiguities in the synthesis of analogs be resolved?

  • Methodological Answer : Chiral separation techniques, such as preparative HPLC with Chiralpak® OD columns, resolve enantiomers. Isocratic elution with methanol-DMEA (0.2%) in CO2_2 at 5 mL/min achieves baseline separation (e.g., Rt = 1.6 min for isomer 1 vs. 2.4 min for isomer 2) . Absolute configuration is confirmed via X-ray crystallography or circular dichroism (CD) spectroscopy.

Q. What strategies optimize the compound’s synthetic yield and scalability?

  • Methodological Answer :
  • Catalyst optimization : Use HAp-encapsulated γ-Fe2_2O3_3-supported sulfonic acid nanocatalysts to enhance reaction efficiency under solvent-free conditions .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 h to 2 h) while maintaining ≥90% yield .
  • Flow chemistry : Enables continuous production with in-line HPLC monitoring for real-time quality control.

Q. How can computational modeling aid in understanding structure-activity relationships (SAR)?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina to predict binding modes to target proteins (e.g., kinases). Focus on hydrogen bonding between the hydroxy group and catalytic lysine residues .
  • QSAR models : Train models with datasets of IC50_{50} values and descriptors (e.g., logP, polar surface area) to prioritize substituents for synthesis .

Q. How to address contradictory bioactivity data across different assay platforms?

  • Methodological Answer :
  • Assay validation : Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays).
  • Metabolite screening : Use LC-MS/MS to rule out off-target effects from degradation products .
  • Statistical analysis : Apply ANOVA to identify significant variables (e.g., cell line heterogeneity, solvent effects) .

Methodological Notes

  • Synthetic References : Key steps from patents (e.g., EP 3612519 B1) ensure reproducibility .
  • Advanced Tools : Chiral separations , nanocatalysts , and computational models are critical for modern research.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.